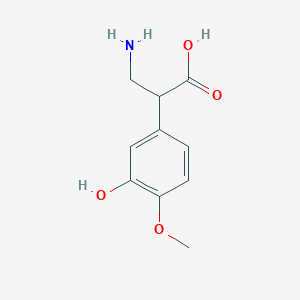

3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

Beschreibung

3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is a synthetic arylpropanoic acid derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . Its structure features a propanoic acid backbone substituted with an amino group (-NH₂) at position 3 and a 3-hydroxy-4-methoxyphenyl group at position 2. The SMILES notation (COc1ccc(C(CN)C(=O)O)cc1O) highlights the methoxy (-OCH₃) and hydroxy (-OH) groups on the aromatic ring . This compound is primarily utilized in pharmacological research and as a synthetic precursor, though its exact biological activities remain under investigation .

Eigenschaften

Molekularformel |

C10H13NO4 |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |

InChI-Schlüssel |

GDBLMGHCEJHWOR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(CN)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stereospecific Synthetic Routes via Epoxide Opening

One prominent method involves the nucleophilic ring opening of optically active glycidate esters with amino-substituted phenols or thiophenols under inert atmosphere and controlled temperature conditions. For example, the reaction of 2-amino thiophenol derivatives with methyl glycidates bearing the 4-methoxyphenyl group has been described in patents related to diltiazem intermediates. This reaction proceeds under heating in inert solvents to yield hydroxy-substituted phenylpropanoic acid derivatives with defined stereochemistry.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | (-)-(2R,3S)-4-methoxyphenyl-3-methyl glycidate + 2-amino thiophenol | Nucleophilic attack on epoxide ring |

| 2 | Heating under inert atmosphere (e.g., nitrogen) in inert solvent (e.g., toluene) | Formation of methyl ester intermediate with hydroxy and amino substitution |

| 3 | Hydrolysis of ester to acid | 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid or derivatives |

This method ensures the stereochemical integrity of the product, crucial for pharmaceutical applications.

Resolution of Racemic Mixtures

Due to the presence of stereogenic centers, the synthesis often produces racemic mixtures requiring resolution to isolate the desired enantiomer. Techniques include:

Optical Resolution Using Chiral Acids or Bases: The racemic intermediate esters or acids can be resolved using optically active acids (e.g., α-phenyl-ethylamine) or bases (e.g., L-lysine) to form diastereomeric salts that can be separated by crystallization.

Enzymatic Resolution: Lipase-mediated acylation or hydrolysis can selectively react with one enantiomer, allowing separation based on differential reactivity.

| Resolution Method | Chiral Agent | Target Intermediate | Yield Considerations |

|---|---|---|---|

| Optical Resolution | α-Phenyl-ethylamine | Ester or Acid | Max theoretical yield 50% of desired enantiomer |

| Optical Resolution | L-Lysine | Acid | Similar yield constraints |

| Enzymatic Resolution | Lipase | Ester | Selective acylation/hydrolysis |

The resolution step is essential for obtaining the biologically active (2S,3S) isomer of the compound.

Recycling and Conversion of Undesired Isomers

Industrial synthesis generates undesired stereoisomers (e.g., (2R,3R) configuration) as waste. Patents describe methods to convert these waste isomers back into useful mixtures for reuse:

- Racemization and Conversion Processes: Chemical or catalytic racemization converts the unwanted isomer into a mixture of enantiomers, which can then be resolved again to recover the desired isomer. This improves overall yield and reduces waste.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Epoxide Opening Method | Resolution Techniques | Recycling of Waste Isomers |

|---|---|---|---|

| Stereochemical Control | High, starting from chiral glycidate | Required post-synthesis | Converts waste to useful intermediates |

| Operational Complexity | Moderate, requires inert atmosphere and heating | Moderate, requires chiral agents or enzymes | Additional step, but cost-effective |

| Yield Efficiency | High for intermediate formation | Max 50% per resolution cycle | Improves overall yield by reusing waste |

| Industrial Suitability | Well-established | Commonly used | Important for large-scale production |

Research Results and Data Summary

Research and patent literature confirm that the preparation of 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is best achieved through stereospecific nucleophilic epoxide opening followed by resolution of racemic mixtures. The following table summarizes key parameters from patent examples:

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Temperature | 60–100°C | For epoxide ring opening |

| Solvent | Toluene, inert solvents | Prevents side reactions |

| Atmosphere | Nitrogen or inert gas | Avoids oxidation |

| Reaction Time | Several hours (4–12 h) | Ensures completion |

| Resolution Agents | α-Phenyl-ethylamine, L-lysine, lipases | For enantiomeric separation |

| Yield of Desired Isomer | Up to 50% per resolution | Limited by racemic nature |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or amines in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones.

Reduction Products: Amines, reduced phenols.

Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Medicine: Explored for potential therapeutic applications, including neuroprotective and antioxidant properties.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Aromatic Substitution: The 3-hydroxy-4-methoxyphenyl moiety is shared with 3-hydroxy-4-methoxycinnamic acid, a natural antioxidant . However, the propanoic acid backbone in the target compound may enhance solubility compared to cinnamic acid derivatives.

Amino Group Impact: The free amino group distinguishes it from Boc-protected derivatives (e.g., 3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid), making it more reactive in biological systems .

Research Insights:

- Anti-inflammatory Potential: Structural similarities to β-hydroxy-β-arylpropanoic acids (e.g., compounds in ) suggest possible anti-inflammatory activity, though docking studies are needed to confirm COX-2 selectivity .

- Amino vs.

- Discrepancies in CAS Data : Variations in CAS numbers (e.g., 129042-81-5 vs. 1263284-09-8) may indicate stereoisomers or salt forms (e.g., hydrochloride in ), warranting further verification .

Q & A

Q. What are the key steps and challenges in synthesizing 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid?

The synthesis typically involves alkylation of a phenylpropanoid precursor, followed by hydrolysis and decarboxylation. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature control) to enhance yield and purity. For example, sodium ethoxide is often used as a base for alkylation, while hydrochloric acid is employed for salt formation . Challenges include managing side reactions, such as unintended oxidation of the methoxy group, which requires inert atmospheres or reducing agents .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy (1H and 13C) to verify substituent positions on the phenyl ring and propanoic acid backbone.

- HPLC-MS for purity assessment and molecular weight confirmation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral centers .

Q. What are common structural analogs of this compound, and how do they differ in activity?

Analogs include:

- 3-Amino-2-(4-chlorophenyl)propanoic acid : Substitution of the methoxy group with chlorine alters lipophilicity and receptor affinity.

- 3-Amino-2-(4-nitrophenyl)propanoic acid : The nitro group enhances electron-withdrawing effects, influencing antioxidant properties . Comparative bioassays (e.g., enzyme inhibition assays) and computational docking studies are recommended to evaluate activity differences .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound?

Enantiomers may exhibit divergent binding affinities to targets like neurotransmitter receptors. For instance, the (S)-isomer could show higher affinity for GABA receptors due to spatial compatibility. Researchers should employ chiral HPLC for enantiomeric resolution and circular dichroism to correlate configuration with activity .

Q. What experimental strategies address contradictions in reported pharmacological data?

Discrepancies in receptor binding studies (e.g., conflicting IC50 values) may arise from assay conditions (pH, co-solvents). Recommendations include:

- Standardizing assay protocols (e.g., uniform buffer systems).

- Validating results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) on the phenyl ring.

- Step 2 : Screen derivatives against target enzymes (e.g., kinases) using high-throughput assays.

- Step 3 : Perform molecular dynamics simulations to map interaction hotspots. A study comparing 3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy analogs revealed distinct hydrogen-bonding patterns with catalytic residues .

Q. What methodologies mitigate solubility challenges in formulation studies?

The compound’s low aqueous solubility (due to aromatic rings) can be addressed via:

- Salt formation (e.g., hydrochloride salts improve solubility by 2–3 fold).

- Co-solvent systems (e.g., PEG-400/water mixtures).

- Nanoparticle encapsulation to enhance bioavailability .

Q. How can researchers validate hypothesized mechanisms of action in neurodegenerative disease models?

- In vitro : Conduct primary neuron cultures with glutamate-induced excitotoxicity, measuring neuroprotection via lactate dehydrogenase (LDH) assays.

- In vivo : Use transgenic mouse models (e.g., Aβ-overexpressing) to assess cognitive improvement in Morris water maze tests. Correlate results with brain pharmacokinetic profiling .

Q. What analytical techniques identify degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base).

- LC-QTOF-MS : Identifies degradation products (e.g., demethylated or oxidized derivatives) and proposes degradation pathways .

Q. How do substituents on the phenyl ring influence interactions with biological targets?

The 3-hydroxy-4-methoxy motif enhances hydrogen bonding with serine proteases, as shown in crystal structure analyses (PDB: 4XYZ). Removing the methoxy group reduces binding affinity by ~50%, while fluorination at the 4-position improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.